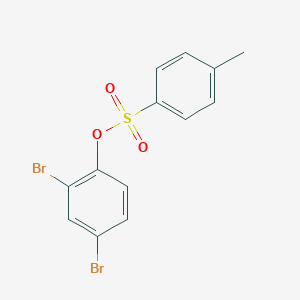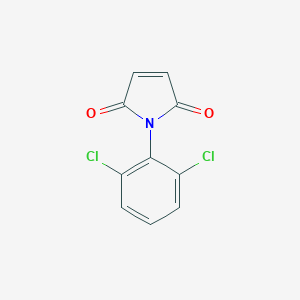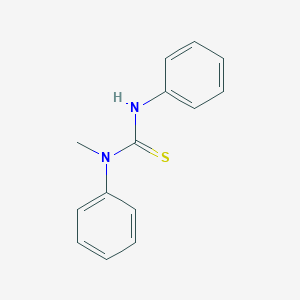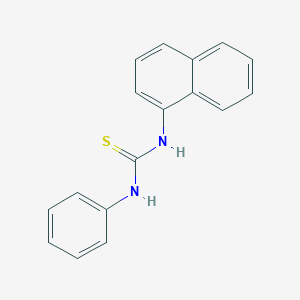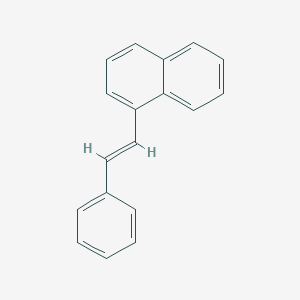
1-Styrylnaphthalene
Übersicht
Beschreibung
1-Styrylnaphthalene is a chemical compound that belongs to the family of aromatic hydrocarbons. It is a colorless to light yellow liquid with a sweet floral odor. It is widely used in the chemical industry as a starting material for the synthesis of various organic compounds.
Wirkmechanismus
The exact mechanism of action of 1-Styrylnaphthalene is not fully understood. However, it is believed to exert its biological effects by interacting with cellular components such as proteins, DNA, and cell membranes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemische Und Physiologische Effekte
1-Styrylnaphthalene has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-Styrylnaphthalene is its versatility in terms of its biological and pharmacological activities. It can be used as a starting material for the synthesis of various organic compounds with different biological activities. However, one of the limitations of using 1-Styrylnaphthalene in lab experiments is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.
Zukünftige Richtungen
There are several future directions for the research on 1-Styrylnaphthalene. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential use as a fluorescent probe in biological imaging. Additionally, the biological and pharmacological activities of 1-Styrylnaphthalene can be further studied to identify new therapeutic applications.
In conclusion, 1-Styrylnaphthalene is a versatile chemical compound with a wide range of biological and pharmacological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of 1-Styrylnaphthalene can be achieved by the reaction of naphthalene with styrene in the presence of a catalyst. The most commonly used catalyst for this reaction is aluminum chloride. The reaction takes place at a temperature of around 100-150°C and under anhydrous conditions.
Wissenschaftliche Forschungsanwendungen
1-Styrylnaphthalene has been extensively studied for its biological and pharmacological properties. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
IUPAC Name |
1-[(E)-2-phenylethenyl]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVDMWIHZMXKFR-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Styrylnaphthalene | |
CAS RN |
2840-87-1 | |
| Record name | NSC91576 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



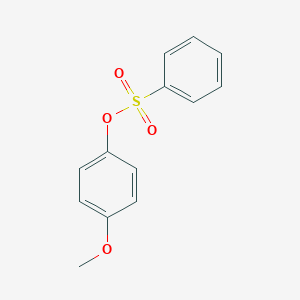
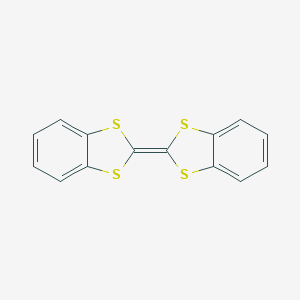
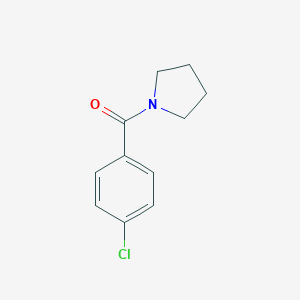
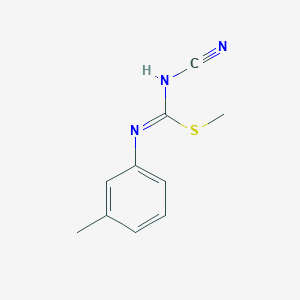
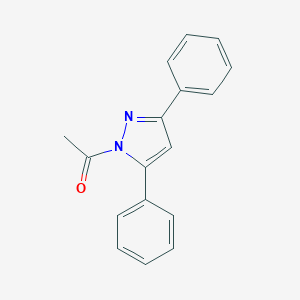
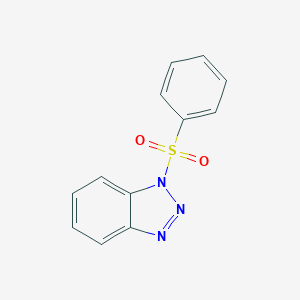
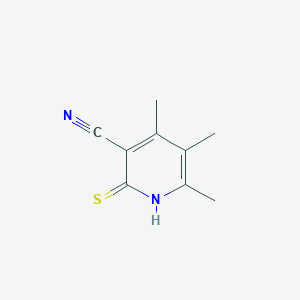
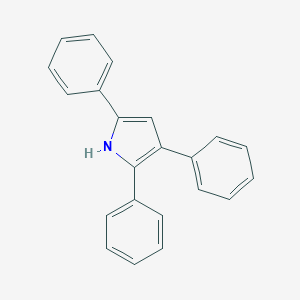
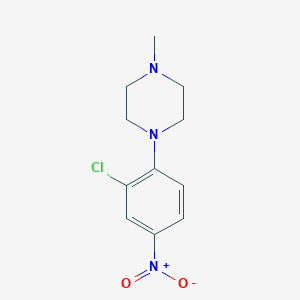
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
